3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide
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Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring, and an imidazole ring, which is a five-membered planar ring. These rings are part of larger structures in the molecule .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, (2S)-2-Amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionic acid, was synthesized by treating pyroglutamate urea with a mild base followed by deprotection . This was part of a ‘ring-switching’ approach to the synthesis of glutamate antagonists .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrimidine and imidazole rings are part of larger structures in the molecule . Further analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups means it can participate in a variety of reactions. For example, the pyrimidine ring can undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. As a complex organic molecule, it is likely to be solid at room temperature and soluble in organic solvents .Scientific Research Applications
Synthesis and Enzymatic Activity
Research has demonstrated the synthesis of compounds with structural similarities to the specified chemical, which showed potent effects on increasing the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose into glucose. This suggests potential applications in biofuel production and other enzymatic processes (Abd & Awas, 2008).
Anticancer and Anti-inflammatory Properties
Studies on novel pyrazolopyrimidines derivatives have revealed their potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in developing new therapeutic agents for cancer treatment and inflammation management (Rahmouni et al., 2016).
Antibacterial Activity
Further research has focused on the synthesis of heterocyclic compounds containing sulfonamido moieties, including those with structural similarities to the specified compound, showing significant antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c24-13(1-7-23-8-2-14(25)21-16(23)26)19-5-9-22-10-6-20-15(22)12-11-17-3-4-18-12/h2-4,6,8,10-11H,1,5,7,9H2,(H,19,24)(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVEXKUFFROOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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